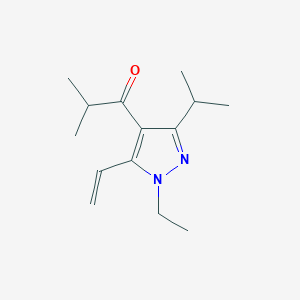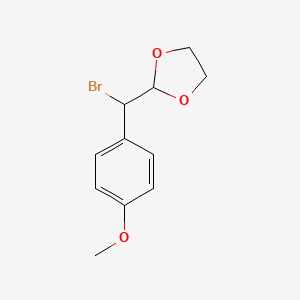
6-(Difluoromethyl)-2-methyl-4,5,6,7-tetrahydrobenzofuran-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Difluoromethyl)-2-methyl-4,5,6,7-tetrahydrobenzofuran-4-ol is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a difluoromethyl group, which is known for its ability to enhance the biological activity and metabolic stability of molecules. The presence of the tetrahydrobenzofuran ring adds to its structural complexity and potential for diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of a suitable precursor, such as a benzofuran derivative, using difluoromethylating agents like TMS-CF2H (trimethylsilyl difluoromethyl) under specific reaction conditions . This process often requires the presence of a catalyst and specific reaction conditions to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the production process. Additionally, the development of greener and more sustainable methods for difluoromethylation is an area of ongoing research .
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethyl)-2-methyl-4,5,6,7-tetrahydrobenzofuran-4-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the difluoromethyl group or the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (lithium aluminium hydride) for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups into the benzofuran ring .
Scientific Research Applications
6-(Difluoromethyl)-2-methyl-4,5,6,7-tetrahydrobenzofuran-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)-2-methyl-4,5,6,7-tetrahydrobenzofuran-4-ol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds with target proteins, thereby modulating their activity. Additionally, the tetrahydrobenzofuran ring can interact with hydrophobic pockets in proteins, further influencing their function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated benzofurans and related heterocycles, such as:
- 6-(Difluoromethyl)phenanthridines
- Difluoromethylated pyridines
- Difluoromethylated thiophenes
Uniqueness
What sets 6-(Difluoromethyl)-2-methyl-4,5,6,7-tetrahydrobenzofuran-4-ol apart is its unique combination of the difluoromethyl group and the tetrahydrobenzofuran ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H12F2O2 |
|---|---|
Molecular Weight |
202.20 g/mol |
IUPAC Name |
6-(difluoromethyl)-2-methyl-4,5,6,7-tetrahydro-1-benzofuran-4-ol |
InChI |
InChI=1S/C10H12F2O2/c1-5-2-7-8(13)3-6(10(11)12)4-9(7)14-5/h2,6,8,10,13H,3-4H2,1H3 |
InChI Key |
GKRRKYGITKISPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(O1)CC(CC2O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)(thiomorpholino)methanone](/img/structure/B11777034.png)

![2-(5-Bromo-2-chlorophenyl)benzo[d]oxazole-5-carboxamide](/img/structure/B11777048.png)

![3-Chloro-N-(4-chlorophenyl)-6-methylbenzo[b]thiophene-2-carboxamide](/img/structure/B11777062.png)
![5,5-Difluoro-3-methyl-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole](/img/structure/B11777065.png)




![1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B11777084.png)

